FLAP Target Engagement Validated by Patent-Specific Claims
The compound is explicitly claimed as a FLAP modulator in European Patent EP-2951170-B1, assigned to Janssen Pharmaceutica NV [1]. This patent establishes the compound's intended biochemical mechanism, distinguishing it from analogs like ATV399, which operates as an iNOS dimerization inhibitor [2]. While quantitative FLAP IC50 data for this exact compound is not publicly disclosed in the patent abstract, its inclusion as a specific modulator defines its primary pharmacological differentiation from non-FLAP-targeting phenylsulfonyl-benzamides.
| Evidence Dimension | Primary pharmacological target |
|---|---|
| Target Compound Data | FLAP modulator (EP-2951170-B1 patent claim) |
| Comparator Or Baseline | ATV399 (CAS 393834-37-2): iNOS dimerization inhibitor |
| Quantified Difference | Target divergence: FLAP (leukotriene pathway) vs. iNOS (nitric oxide pathway) |
| Conditions | Patent-based target assignment; functional enzymatic assays not publicly compared |
Why This Matters
For researchers investigating leukotriene-driven inflammation, this target engagement profile provides a clear rationale for selection over closely related analogs whose primary activity lies in entirely different pathways.
- [1] Bacani, G. M., Eccles, W., Fitzgerald, A. E., Goldberg, S. D., Hack, M. D., et al. (2018). Flap modulators. European Patent No. EP-2951170-B1. European Patent Office. View Source
- [2] InvivoChem. (n.d.). ATV399. Retrieved from https://www.invivochem.cn/atv399.html View Source
